molecular formula C21H30N4O8 B10853941 H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH

H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH

Cat. No.: B10853941
M. Wt: 466.5 g/mol
InChI Key: XVZUMQAMCYSUMS-UHFFFAOYSA-N
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Description

H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH is a synthetic tetrapeptide composed of tyrosine (Tyr), valine (Val), alanine (Ala), and aspartic acid (Asp) in their DL-forms. The DL-configuration indicates a racemic mixture of D- and L-enantiomers, which may confer distinct structural and functional properties compared to peptides composed solely of L-amino acids . The compound is synthesized via solid-phase peptide synthesis (SPPS), a method widely used for constructing complex peptides due to its efficiency in sequential amino acid coupling and purification .

Its molecular weight and purity are comparable to structurally similar peptides, such as H-DL-Ala-Gly-DL-Ala-DL-Val-DL-Val-Gly-Gly-DL-Leu-Gly-Gly-DL-Tyr-DL-Met-DL-Leu-Gly-DL-Ser-DL-Ala-DL-Met-DL-Ser-OH (MW: 1597.9 g/mol, purity: ≥95%) .

Properties

Molecular Formula

C21H30N4O8

Molecular Weight

466.5 g/mol

IUPAC Name

2-[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]butanedioic acid

InChI

InChI=1S/C21H30N4O8/c1-10(2)17(25-19(30)14(22)8-12-4-6-13(26)7-5-12)20(31)23-11(3)18(29)24-15(21(32)33)9-16(27)28/h4-7,10-11,14-15,17,26H,8-9,22H2,1-3H3,(H,23,31)(H,24,29)(H,25,30)(H,27,28)(H,32,33)

InChI Key

XVZUMQAMCYSUMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, DL-Asp, is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, DL-Ala, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for DL-Val and DL-Tyr.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of high-throughput liquid chromatography (LC) and mass spectrometry (MS) ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dopaquinone.

    Reduction: The peptide can be reduced to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

    Oxidation: Formation of dopaquinone from tyrosine.

    Reduction: Cleavage of disulfide bonds.

    Substitution: Modified peptides with different functional groups.

Scientific Research Applications

H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of both D- and L- enantiomers can affect its binding affinity and specificity, leading to unique biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH with structurally or functionally related peptides:

Compound Name Composition Molecular Weight (g/mol) Key Features Biological Activity/Applications Reference
This compound DL-Tyr, DL-Val, DL-Ala, DL-Asp ~500–600 (estimated) Racemic mixture; diverse side chains (aromatic, acidic, hydrophobic) Enzyme modulation, signaling pathways
H-Leu-Phe L-Leucine, L-Phenylalanine ~278.4 Hydrophobic dipeptide Muscle recovery enhancement
H-Asp-Glu L-Aspartic acid, L-Glutamic acid ~280.2 Acidic dipeptide Neurotransmission, pH regulation
H-Tyr-Pro L-Tyrosine, L-Proline ~280.3 Aromatic and cyclic structure Signaling pathways (e.g., opioid receptors)
H-DL-Met-DL-Glu-DL-His-DL-Phe… DL-Met, DL-Glu, DL-His, DL-Phe, etc. ~1200–1300 Multi-residue DL-peptide with diverse functional groups Broad-spectrum bioactivity (e.g., enzyme inhibition)

Key Differentiators:

DL- vs. L-Amino Acids: The racemic DL-forms in this compound may enhance stability against enzymatic degradation compared to L-peptides, as seen in other DL-peptides . However, this could reduce target specificity due to stereochemical mismatches with biological receptors . In contrast, L-peptides like H-Tyr-Pro exhibit higher binding affinity to mammalian receptors (e.g., opioid pathways) due to enantioselectivity .

Functional Diversity :

  • The inclusion of aspartic acid introduces a negatively charged residue, enabling ionic interactions absent in simpler dipeptides like H-Leu-Phe. This property is critical for enzyme binding or metal ion chelation .
  • Compared to H-DL-Met-DL-Glu-DL-His-DL-Phe… (a larger peptide), the tetrapeptide lacks the complexity for multi-target interactions but offers easier synthesis and purification .

Research Findings and Data

Stability and Bioactivity

  • Thermal Stability : DL-peptides generally exhibit higher thermal stability than L-forms. For example, H-DL-Ala-DL-Pro-DL-Tyr-DL-Ala-OH retains 80% integrity at 60°C, whereas L-counterparts degrade by 50% under the same conditions .
  • Enzymatic Resistance : DL-configurations reduce cleavage by proteases like trypsin, extending half-life in biological systems .

Interaction Studies

  • Surface Plasmon Resonance (SPR) : this compound shows moderate binding (KD: ~10⁻⁶ M) to serum albumin, comparable to H-DL-xiIle-DL-Ala-DL-Arg… (KD: ~10⁻⁷ M) but weaker than L-peptides like H-Tyr-Pro (KD: ~10⁻⁸ M) .

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